4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

Catalog No.
S940919
CAS No.
2167368-32-1
M.F
C8H13BrN2
M. Wt
217.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

CAS Number

2167368-32-1

Product Name

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

IUPAC Name

4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

InChI

InChI=1S/C8H13BrN2/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3,(H,10,11)

InChI Key

MBPQGISNDHBOSH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)CCCBr

Canonical SMILES

CC1=C(C(=NN1)C)CCCBr

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features a bromopropyl group at position 4 and two methyl groups at positions 3 and 5, contributing to its unique chemical properties. This structure makes it a versatile intermediate in organic synthesis, particularly useful in the development of pharmaceuticals and agrochemicals.

  • Oxidation: This compound can be oxidized to form various derivatives, such as hydroxylated or carboxylated products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
  • Reduction: The bromopropyl group can be reduced to yield other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are prevalent due to the presence of the bromine atom, allowing for the introduction of different nucleophiles .

Major Products Formed

  • Oxidation Products: Hydroxylated or carboxylated derivatives.
  • Reduction Products: Alkyl or alkenyl derivatives.
  • Substitution Products: Azides, iodides, or other substituted pyrazoles.

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole exhibits significant biological activity, making it relevant in medicinal chemistry. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which can lead to various biological effects. The compound's unique structure allows for potential applications in drug discovery, particularly in developing new therapeutic agents .

The synthesis of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole generally begins with 3,5-dimethyl-1H-pyrazole as a starting material. The following steps outline a common synthetic route:

  • Bromination Reaction: The bromopropyl group is introduced through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
  • Purification: The resulting mixture is purified using recrystallization or column chromatography to isolate the desired product.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity through automated monitoring and control of reaction parameters .

The compound finds diverse applications across multiple fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Utilized in research involving biological systems and the development of pharmaceuticals.
  • Industry: Involved in producing agrochemicals, dyes, and other industrial chemicals .

Research on interaction studies involving 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole focuses on its binding affinities with various biological targets. These studies can reveal insights into its potential therapeutic applications and mechanisms of action. For example, docking studies may assess its interactions with specific enzymes or receptors relevant to disease pathways .

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole: Lacks the bromopropyl group; simpler structure.
  • 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole: Similar structure but contains a chlorine atom instead of bromine.
  • 4-(3-Iodopropyl)-3,5-dimethyl-1H-pyrazole: Contains an iodine atom instead of bromine.

Uniqueness

The presence of the bromopropyl group in 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole imparts distinct chemical reactivity compared to its chloro- and iodo-substituted analogs. This difference enhances its utility in various biological and industrial applications .

XLogP3

2.4

Dates

Modify: 2023-08-16

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